molecular formula C5H12ClNO2 B1522321 3-Aminopentanoic acid hydrochloride CAS No. 80914-37-0

3-Aminopentanoic acid hydrochloride

Cat. No. B1522321
CAS RN: 80914-37-0
M. Wt: 153.61 g/mol
InChI Key: FERWBHFUQDIXNF-UHFFFAOYSA-N
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Description

3-Aminopentanoic acid hydrochloride is a compound that is structurally related to amino acids . It has a molecular weight of 153.61 .


Synthesis Analysis

The synthesis of 3-Aminopentanoic acid hydrochloride has been reported in the literature. For instance, the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the antitumor antibiotic bleomycin A2, was achieved through crotylboration of N-Boc-l-alaninal, which allowed for the assignment of stereochemistry in the resulting amino acid.


Molecular Structure Analysis

The molecular structure of 3-Aminopentanoic acid hydrochloride is crucial for its biological activity. The stereochemistry of the amino acid derivatives synthesized in the studies is of particular importance .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of amino acid derivatives often include steps such as aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Aminopentanoic acid hydrochloride plays a role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, a key product for obtaining other complex chemical structures (Zav’yalov & Zavozin, 1987). Additionally, it is involved in the synthesis of analogs of GABA, contributing to structure-activity studies on GABA receptors (Allan et al., 1985).

Role in Chemical Characterization and Analysis

  • This compound is also significant in the characterization of various chemicals. For example, high-resolution gas chromatography and mass spectrometry have been employed for the quantitative determination of novel dicarboxylic acids and related oxidative degradation products in aerosol samples, where compounds related to 3-aminopentanoic acid hydrochloride played a crucial role (Kubátová et al., 2000).

Applications in Biochemistry and Pharmacology

  • In biochemistry, 3-aminopentanoic acid hydrochloride is used in the study of enzyme kinetics and interactions. For instance, substituted 4-aminobutanoic acids, closely related to 3-aminopentanoic acid hydrochloride, have been investigated as substrates for gamma-aminobutyric acid aminotransferase (Silverman & Levy, 1981).

Safety And Hazards

3-Aminopentanoic acid hydrochloride is associated with certain hazards. It has been classified under the GHS07 pictogram with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-aminopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBHFUQDIXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674217
Record name 3-Aminopentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopentanoic acid hydrochloride

CAS RN

80914-37-0
Record name 3-Aminopentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SG Davies, O Ichihara, IAS Walters - Synlett, 1994 - thieme-connect.com
Thieme E-Journals - Synlett / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 28 www.thieme-connect.com
PG Williams, WY Yoshida, RE Moore… - Journal of natural …, 2002 - ACS Publications
… (R)-3-Aminopentanoic Acid Hydrochloride (6). A solution of 30 mg of 5 in 1 mL of 6 N HCl … (S)-3-Aminopentanoic Acid Hydrochloride. The S enantiomer was synthesized in the same …
Number of citations: 120 pubs.acs.org
M Nejman, A Śliwińska, A Zwierzak - Tetrahedron, 2005 - Elsevier
A general simple procedure having the potential for large scale preparations of racemic β 3 -amino acids has been developed. The procedure involves base-catalyzed Michael-type …
Number of citations: 33 www.sciencedirect.com
SG Davies, NM Garrido, D Kruchinin, O Ichihara… - Tetrahedron …, 2006 - Elsevier
Secondary homochiral lithium amides derived from α-methylbenzylamine undergo highly diastereoselective conjugate additions to a range of α,β-unsaturated esters. The …
Number of citations: 95 www.sciencedirect.com
PG Williams - 2003 - search.proquest.com
Eighteen strains of marine cyanobacteria belonging to the genera Symploca and Lyngbya, which showed activity against multidrug resistant solid tumors, were examined for cytotoxins. …
Number of citations: 5 search.proquest.com
GQ Lin - Tetrahedron.'Asymmetry, 1769
Number of citations: 0

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